molecular formula C12H9F3N2O3 B8710359 3-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 145348-98-7

3-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8710359
CAS No.: 145348-98-7
M. Wt: 286.21 g/mol
InChI Key: QNYUWIHPQFEGNY-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H9F3N2O3 and its molecular weight is 286.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

145348-98-7

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-7(3-5-8)17-10(18)6-9(12(13,14)15)16-11(17)19/h2-6H,1H3,(H,16,19)

InChI Key

QNYUWIHPQFEGNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 6.0 grams (0.0268 mole) of 4-methoxyphenyl isocyanate, 5.16 grams (0.028 mole) of ethyl 3-amino-4,4,4-trifluorocrotonate, and 4.45 grams (0.032 mole) of potassium carbonate in 40 mL of N,N-dimethylformamide was heated to 140° C. where it stirred for one hour. After this time, the reaction mixture was poured into 100 mL of 10% aqueous hydrochloric acid. The resulting mixture was stirred for ten minutes and then extracted with three 50 mL portions of ethyl acetate. The combined ethyl acetate extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to yield a black solid. This black solid was purified by flash chromatography, yielding 4.51 grams of 3-(4-methoxyphenyl)-6-trifluoromethyl-2,4(1H,3H)-pyrimidinedione. The NMR spectrum was consistent with the proposed structure.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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